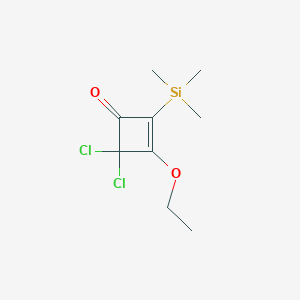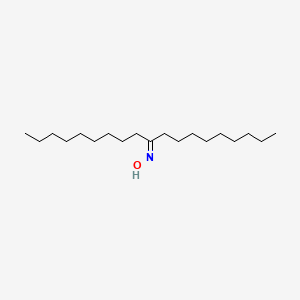
Thiadiphosphirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadiphosphirene is a chemical compound with the molecular formula P₂S It is known for its unique structure and properties, which make it an interesting subject of study in various fields of chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiphosphirene typically involves the reaction of phosphorus compounds with sulfur sources under controlled conditions. One common method is the reaction of phosphorus trichloride (PCl₃) with hydrogen sulfide (H₂S) in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-quality this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Thiadiphosphirene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as thiadiphosphine oxides.
Reduction: The compound can be reduced to form lower oxidation state species, such as phosphine sulfides.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or sulfur dioxide, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiadiphosphine oxides, while reduction reactions can produce phosphine sulfides. Substitution reactions can lead to a variety of substituted this compound derivatives.
Scientific Research Applications
Thiadiphosphirene has a wide range of scientific research applications, including:
Chemistry: Inorganic and organophosphorus chemistry research often involves this compound due to its unique reactivity and potential for forming novel compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiadiphosphirene involves its interaction with molecular targets and pathways within a given system. The compound’s reactivity is primarily driven by the presence of phosphorus and sulfur atoms, which can form strong bonds with other elements. This allows this compound to participate in various chemical reactions, leading to the formation of new compounds and materials. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Thiadiphosphirene can be compared with other similar compounds, such as:
Phosphine sulfides: These compounds also contain phosphorus and sulfur atoms but differ in their specific structures and reactivities.
Thiadiphosphine oxides: These are oxidation products of this compound and have distinct chemical properties.
Phosphorus trichloride: A precursor to this compound, it is used in various synthetic routes to produce phosphorus-sulfur compounds.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Properties
CAS No. |
81129-09-1 |
|---|---|
Molecular Formula |
P2S |
Molecular Weight |
94.02 g/mol |
IUPAC Name |
thiadiphosphirene |
InChI |
InChI=1S/P2S/c1-2-3-1 |
InChI Key |
VLKXPDSWOGXAEO-UHFFFAOYSA-N |
Canonical SMILES |
P1=PS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


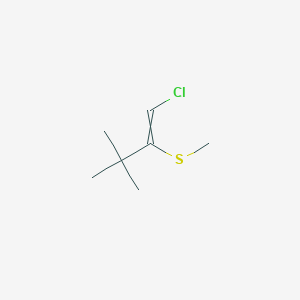
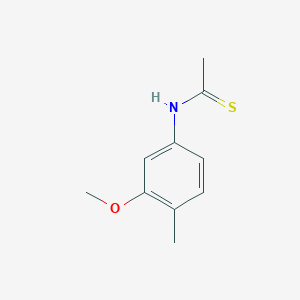

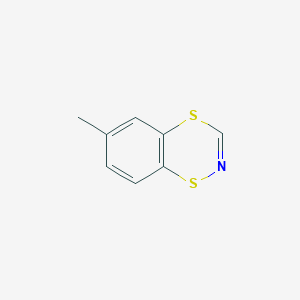
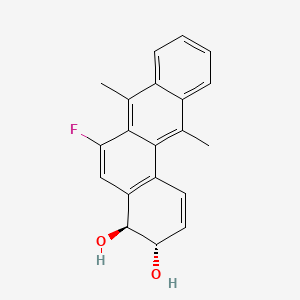


![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
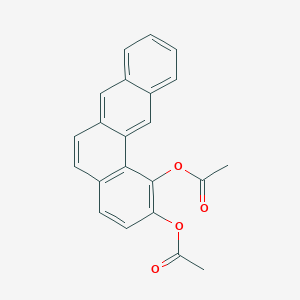

![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

